![molecular formula C24H31N7O4S B2754313 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 1015860-80-6](/img/structure/B2754313.png)
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide
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Description
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C24H31N7O4S and its molecular weight is 513.62. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
The compound’s structure suggests it could be used in the synthesis of imidazoles , which are crucial components in functional molecules for various applications . Its potential for regiocontrolled synthesis could lead to advancements in creating substances with specific desired properties.
Medicinal Chemistry
Given the presence of a pyrazole moiety , this compound might be explored for its anti-inflammatory properties , as pyrazole derivatives are known to exhibit COX-2 inhibition, which is beneficial in treating conditions like rheumatoid arthritis .
Pharmacology
Compounds with similar structures have been evaluated for their anticancer properties , particularly in the context of copper complexes . This compound could be a candidate for developing new chemotherapeutic agents.
Chemical Biology
The compound’s ability to form bonds with sulfur-containing biomolecules like cysteine and glutathione suggests potential applications in studying cellular uptake mechanisms and intracellular interactions .
properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O4S/c1-15-11-16(2)30(28-15)9-7-21-27-23-17-12-19(34-4)20(35-5)13-18(17)26-24(31(23)29-21)36-14-22(32)25-8-6-10-33-3/h11-13H,6-10,14H2,1-5H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXTUWLDQBSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NCCCOC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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